(R)-N-Deacetyl Colchicine

Vue d'ensemble

Description

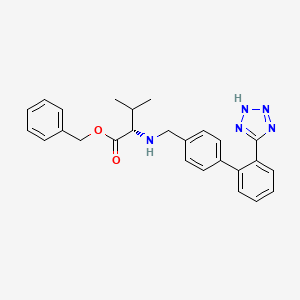

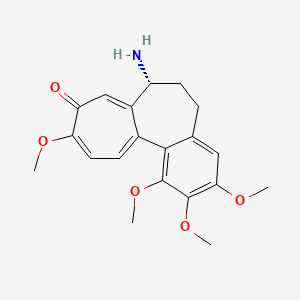

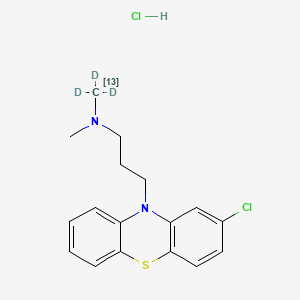

“®-N-Deacetyl Colchicine” is a biochemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.4 . It is used for proteomics research . It is also known as “(+)-7-Deacetylcolchicine” and is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization .

Molecular Structure Analysis

The molecular structure of “®-N-Deacetyl Colchicine” is represented by the formula C20H23NO5 . The InChI key is HFPMXDMZJUJZBX-CQSZACIVSA-N . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.

Physical and Chemical Properties Analysis

The physical and chemical properties of “®-N-Deacetyl Colchicine” are not fully detailed in the search results. It is known that it has a molecular weight of 357.4 and a molecular formula of C20H23NO5 . More specific properties such as melting point, boiling point, solubility, and others might be found in specialized chemical databases or literature.

Applications De Recherche Scientifique

Cilia Formation in Cells : Colcemid, a derivative of Colchicine, including N-deacetyl-N-methyl colchicine, has been used in research to induce synchronized cell populations and study the effects on cell structures such as cilia formation in Chinese hamster fibroblasts (Stubblefield & Brinkley, 1966).

Cancer Therapy : Colchicine and its analogs, including carbamate derivatives of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicine, have demonstrated potent activity against various types of cancer cells, including primary acute lymphoblastic leukemia and breast cancer cells (Urbaniak et al., 2019).

Design of Antitumor Agents : Biotinylated colchicine derivatives, including deacetylcolchicine, have been evaluated for their potential as antitumor agents, with preliminary findings suggesting high potency and reduced toxicity (Wang et al., 2021).

Novel Clinical Applications : The traditional application of colchicine in treating conditions like gout and familial Mediterranean fever has expanded to include uses in oncology, immunology, cardiology, and dermatology (Dasgeb et al., 2018).

Synthesis and Anticancer Activity : Synthesis of novel colchicine derivatives, including N-deacetylthiocolchicine, has been explored for their anticancer activity and selectivity index against various cancer cell lines (Klejborowska et al., 2021).

Antileukemic Activity : Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines have been tested for their antileukemic activity, showing different levels of effectiveness compared to colchicine (Shiau et al., 1975).

Microtubule Network Disruption in Tumor Cells : Research on compounds like R-253, which has structural similarities to colchicine, reveals their potential in disrupting microtubule dynamics in tumor cells, offering new avenues for anticancer drug discovery (Gururaja et al., 2006).

Photoreversal Effects : Studies on the effects of light on the action of N-methyl N-desacetyl colchicine on mitosis suggest the potential for photoreversal in living cells (Aronson & Inoué, 1970).

Effects on Sea Urchin Eggs : The impact of Colcemid on sea urchin eggs has been investigated, revealing insights into cell division and pronuclear fusion (Zimmerman & Zimmerman, 1967).

Clinical Medicine Applications : Colchicine has a well-established role in treating various inflammatory disorders, and studies have highlighted its potential benefits in conditions like pericarditis and gouty arthritis (Cocco et al., 2010).

Mécanisme D'action

Target of Action

The primary target of ®-N-Deacetyl Colchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin disruption leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .

Mode of Action

®-N-Deacetyl Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport . Colchicine interferes with several inflammatory pathways including adhesion and recruitment of neutrophils, superoxide production, inflammasome activation, the RhoA/Rho effector kinase (ROCK) pathway, and the tumor necrosis factor alpha (TNF-α) -induced nuclear factor κΒ (NF-κΒ) pathway attenuating the inflammatory response .

Biochemical Pathways

The primary mechanism of action of colchicine is tubulin disruption. This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

Colchicine is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 seem to play a pivotal role, governing its pharmacokinetics . The commonest side effects are gastrointestinal (nausea, vomiting, and particularly dose-related-diarrhea) occurring in 5-10% of patients .

Result of Action

The molecular and cellular effects of ®-N-Deacetyl Colchicine’s action include the inhibition of neutrophil activation and release of IL1, IL8, and superoxide . It also promotes maturation of dendritic cells to act as antigen presenting cells . Furthermore, it inhibits vascular endothelial growth factor (VEGF) and endothelial proliferation .

Analyse Biochimique

Biochemical Properties

It is known that enzymes play a crucial role in biochemical reactions . They create the conditions needed for biochemical reactions to happen fast

Cellular Effects

Colchicine-based compounds have been used in biological studies and have found application in clinical anti-cancer medications . They disrupt microtubule dynamics, but their main disadvantage is the lack of specificity towards cancerous cells, leading to severe side effects .

Molecular Mechanism

Colchicine-based compounds have been found to disrupt microtubule dynamics . They inhibit purified tubulin polymerisation in cell-free assays and disrupt microtubule organisation visualised by immunofluorescence imaging .

Temporal Effects in Laboratory Settings

It is known that the key prospective moments in both the laboratory setting and daily life are akin to small islands amidst a sea of irrelevant events or noise .

Metabolic Pathways

It is known that metabolic pathways have been assembled through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .

Transport and Distribution

It is known that the transport and transformation of nutrients are under the regulation of the spatial distribution of root-derived carbon and the associated microbial activities .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Propriétés

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693265 | |

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-91-0 | |

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)